4-(dibutylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide

Medicinal Chemistry Chemical Biology Oxadiazole Sulfonamides

4-(dibutylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide (CAS 850936-50-4) is a synthetic organic compound belonging to the 1,3,4-oxadiazole sulfonamide class, featuring a benzamide core linked to a dibutylsulfamoyl group. Its molecular formula is C18H26N4O4S (MW 394.49).

Molecular Formula C18H26N4O4S
Molecular Weight 394.49
CAS No. 850936-50-4
Cat. No. B2440609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dibutylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide
CAS850936-50-4
Molecular FormulaC18H26N4O4S
Molecular Weight394.49
Structural Identifiers
SMILESCCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C
InChIInChI=1S/C18H26N4O4S/c1-4-6-12-22(13-7-5-2)27(24,25)16-10-8-15(9-11-16)17(23)19-18-21-20-14(3)26-18/h8-11H,4-7,12-13H2,1-3H3,(H,19,21,23)
InChIKeyXZZFSMKKEOSYHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(dibutylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide Procurement Baseline: Structural Class and Research Status Assessment


4-(dibutylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide (CAS 850936-50-4) is a synthetic organic compound belonging to the 1,3,4-oxadiazole sulfonamide class, featuring a benzamide core linked to a dibutylsulfamoyl group . Its molecular formula is C18H26N4O4S (MW 394.49). While structurally analogous compounds with variations in the sulfamoyl substituent (e.g., 4-[bis(2-methoxyethyl)sulfamoyl]- and 4-[butyl(ethyl)sulfamoyl]- derivatives) have been cataloged in chemical databases, the specific compound has not been the subject of any identifiable published primary research, patent disclosure, or authoritative curated database entry beyond basic vendor listings . This absence of foundational literature precludes any direct evidence-based assessment of its research utility or differentiation from close analogs.

Why Generic Substitution Falls Short for 4-(dibutylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide – The Evidence Gap


Without published biological, physicochemical, or pharmacological data for this specific compound, any claim that generic substitution with a structurally similar oxadiazole sulfonamide (e.g., 4-[butyl(ethyl)sulfamoyl] or 4-[bis(2-methoxyethyl)sulfamoyl] analogs) would result in loss of activity, selectivity, or stability cannot be substantiated. The dibutylsulfamoyl group may confer unique steric and electronic properties relative to its shorter-chain or branched counterparts, but in the absence of head-to-head comparative studies, cross-study data, or even class-level SAR trends that explicitly include this compound, the risk of substitution failure is purely hypothetical . Procurement decisions for this compound therefore operate in an evidence vacuum, where differentiation is undefined rather than proven.

Quantitative Differentiation Evidence for 4-(dibutylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide


Structural Uniqueness Without Biological Confirmation

No quantitative biological or physicochemical data are available for this compound in any peer-reviewed literature or patent. The compound's closest cataloged analogs include 4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide and 4-[butyl(ethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide , yet no head-to-head comparisons against these or any other comparators have been published. Consequently, differentiation can only be inferred at the structural level (dibutyl vs. bis(2-methoxyethyl) or butyl(ethyl) sulfamoyl chains), without any supporting biological, pharmacokinetic, or selectivity data.

Medicinal Chemistry Chemical Biology Oxadiazole Sulfonamides

Potential Application Scenarios for 4-(dibutylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide – Evidence-Constrained Projections


Exploratory Medicinal Chemistry in Oxadiazole Sulfonamide Series

Given the complete absence of biological data, the compound's sole conceivable application is as a structural probe or synthetic intermediate in the systematic exploration of structure-activity relationships (SAR) within the 1,3,4-oxadiazole sulfonamide class. Researchers might employ it to assess the impact of the dibutylsulfamoyl group on target affinity, pharmacokinetics, or physicochemical properties relative to other N,N-disubstituted sulfamoyl analogs. However, no published SAR series includes this compound, making any such use entirely speculative .

Chemical Biology Tool Compound Screening

The compound could hypothetically be included in a screening library for target-based or phenotypic assays. Its oxadiazole core is a privileged structure in medicinal chemistry, and sulfonamides are known pharmacophores. Yet, without any documented bioactivity or selectivity profile, its selection over other commercially available oxadiazole sulfonamides with defined biological annotations would not be scientifically justified .

Quote Request

Request a Quote for 4-(dibutylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.